molecular formula C12H17N3OS B4537604 N-(4-methylbenzyl)-2-propionylhydrazinecarbothioamide

N-(4-methylbenzyl)-2-propionylhydrazinecarbothioamide

Cat. No. B4537604
M. Wt: 251.35 g/mol
InChI Key: WWMMJEYUJITWNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(4-methylbenzyl)-2-propionylhydrazinecarbothioamide involves reactions under controlled conditions to achieve the desired product. For example, reactions with copper(II) nitrate and amines in ethanol form coordination compounds showing antimicrobial, antifungal, antioxidant, and anticancer activities (Gulea et al., 2021). Another approach involves the reaction with benzil to produce derivatives, indicating the influence of reaction conditions on the product formation (Calatayud et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using techniques like X-ray structural analysis, revealing the geometry and bonding within the molecules. The structural determination aids in understanding the compound's reactivity and potential interactions in biological systems. For instance, synthesis and crystal structure analysis of derivatives have been carried out, showing significant insights into their molecular geometry and intermolecular interactions (Channar et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-(4-methylbenzyl)-2-propionylhydrazinecarbothioamide derivatives involves various interactions leading to the formation of coordination compounds or the synthesis of new derivatives. These reactions are pivotal in exploring the compound's utility in different chemical and biological contexts. The formation of complexes with metals like copper and cobalt indicates the compound's ability to act as a ligand, leading to compounds with potential antimicrobial and anticancer properties (Gulea et al., 2019).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(propanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-3-11(16)14-15-12(17)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMMJEYUJITWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-propanoylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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